Tilivalline

Mechanism of Action Target Identification Cytoskeleton

Tilivalline is a pyrrolobenzodiazepine (PBD) enterotoxin from Klebsiella oxytoca with a unique microtubule-stabilizing mechanism—unlike DNA-alkylating PBDs such as anthramycin. It induces mitotic arrest via tubulin binding, making it the definitive probe for cytoskeletal dynamics, AAHC pathogenesis, and spindle assembly checkpoint research. As the essential baseline comparator for SAR campaigns (the 11-β-cyano analog is 100-fold more potent), pure tilivalline is also required as a certified reference standard for LC-MS/MS bioanalytical method development. Choose tilivalline when mechanistic specificity matters.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
CAS No. 80279-24-9
Cat. No. B046830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilivalline
CAS80279-24-9
Synonyms(11S,11aS)-,2,3,10,11,11a-hexahydro-9-hydroxy-11-(1H-indol-3-yl)-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one;  (11S-cis)-1,2,3,10,11,11a-hexahydro-9-hydroxy-11-(1H-indol-3-yl)-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one; 
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54
InChIInChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1
InChIKeyAJZNARCWDDMOPL-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tilivalline (CAS 80279-24-9): A Microtubule-Stabilizing Pyrrolobenzodiazepine from Klebsiella oxytoca


Tilivalline (CAS 80279-24-9) is a pyrrolobenzodiazepine (PBD) alkaloid produced as an enterotoxin by the gut pathobiont *Klebsiella oxytoca* [1]. It shares the PBD core structure with a class of antitumor antibiotics, such as anthramycin, but is distinguished by its unique biological origin and primary mechanism of action [2]. While many PBDs function as DNA-alkylating agents, tilivalline is characterized by its ability to bind tubulin and stabilize microtubules, which leads to mitotic arrest in host cells [1].

Why Generic PBDs Cannot Substitute for Tilivalline in Specific Research Models


Generic substitution within the pyrrolobenzodiazepine (PBD) class is not scientifically valid due to profound mechanistic divergence. Tilivalline operates through a distinct tubulin-binding and microtubule-stabilizing mechanism, whereas the majority of its closest structural relatives, including the well-studied antitumor antibiotics anthramycin, tomaymycin, and sibiromycin, exert their effects by covalently alkylating DNA in the minor groove [1]. This fundamental difference in molecular target and downstream effect—mitotic arrest versus genotoxicity—makes tilivalline functionally non-interchangeable with other PBD monomers for studies focused on cytoskeletal dynamics, bacterial virulence, or specific cellular stress pathways [2].

Quantitative Differentiation of Tilivalline vs. Closest Analogs: A Selection Guide


Mechanism of Action: Microtubule Stabilization vs. DNA Alkylation

Tilivalline is a microtubule-stabilizing agent that binds tubulin, in contrast to its close structural analog, tilimycin, which acts as a DNA alkylator [1]. Tilimycin alkylates the N2 position of guanine residues in DNA, causing strand breaks and activating DNA damage repair mechanisms [1]. Tilivalline does not share this genotoxic activity. The distinct molecular targets of these two compounds, which share the same pyrrolobenzodiazepine core, lead to different cellular outcomes: tilimycin induces DNA damage, while tilivalline induces mitotic arrest [1].

Mechanism of Action Target Identification Cytoskeleton

Cytotoxic Potency of 11-β-Cyano Analog vs. Tilivalline in L1210 Cells

Synthetic modification of the tilivalline scaffold dramatically alters cytotoxic potency. The 11-β-cyano analog of tilivalline, where the indole group is replaced with a cyano group, is approximately 100 times more cytotoxic to mouse leukemia L1210 cells than tilivalline itself [1]. In contrast, the 11-α-cyano epimer exhibits about one-hundredth the cytotoxicity of the β-epimer, highlighting the strict stereochemical requirements for enhanced activity [1].

Cytotoxicity Structure-Activity Relationship Analogs

In Vivo Activity: Concentration of Tilivalline in Murine Colitis Model

Tilivalline is not merely a cell culture artifact; it is produced at quantifiable levels in vivo. In a murine model of antibiotic-associated hemorrhagic colitis, the concentrations of both tilivalline and tilimycin were measured in cecal contents [1]. While both toxins are present, the study confirms that they act through independent mechanisms (microtubule stabilization vs. DNA damage) to collectively induce apoptosis in intestinal epithelial cells, which is the hallmark of the disease [1].

In Vivo Disease Model Enterotoxin

Cytotoxicity Profile Against Synthetic PBD Analogs from *K. oxytoca*

While tilivalline is a key virulence factor, other structurally distinct PBDs produced by *K. oxytoca* exhibit different potency. A study identified a synthetic PBD, kleboxymycin, that demonstrated over 9-fold higher cytotoxicity than tilivalline [1]. This indicates that while tilivalline is important, it is not the sole or most potent cytotoxic factor produced by the bacterium, highlighting the need for the purified compound to dissect specific mechanistic contributions [1].

Cytotoxicity Metabolomics Analogs

Target Application Scenarios for Tilivalline Based on Differentiated Evidence


Investigating Microtubule Dynamics and Mitotic Arrest in Eukaryotic Cells

This is the primary and most scientifically justified application for tilivalline. Unlike DNA-alkylating PBDs, tilivalline is a validated microtubule-stabilizing agent [1]. Researchers studying tubulin polymerization, spindle assembly checkpoint activation, or the cellular consequences of mitotic arrest should prioritize tilivalline over other PBDs to ensure the observed phenotype is due to cytoskeletal disruption rather than DNA damage [1].

Dissecting the Mechanism of Antibiotic-Associated Hemorrhagic Colitis (AAHC)

Tilivalline is a key virulence factor produced by *K. oxytoca* in the context of AAHC [1]. In vivo studies confirm its presence in the inflamed intestine, and its specific activity of inducing mitotic arrest in host epithelial cells contributes to disease pathology [1]. Therefore, pure tilivalline is an essential tool for researchers aiming to model this specific aspect of AAHC pathogenesis in vitro or to develop targeted inhibitors of its biosynthesis [2].

A Reference Standard for Structure-Activity Relationship (SAR) Studies of PBDs

The quantitative data showing that the 11-β-cyano analog is 100-fold more potent than tilivalline itself [1] firmly establishes tilivalline as the necessary baseline comparator for any SAR campaign involving PBD derivatives. Its well-characterized, moderate cytotoxicity provides a clear benchmark against which to measure the impact of structural modifications, making it an indispensable reference standard for medicinal chemistry efforts.

Developing and Validating Analytical Methods for Enterotoxin Detection

The ability to quantify tilivalline in complex biological matrices, such as cecal contents from animal models [1], underpins its use in bioanalytical method development. Pure tilivalline is required as a certified reference standard for LC-MS/MS or HPLC-UV assays designed to detect and quantify this specific enterotoxin in biological samples for diagnostic or research purposes.

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